18-Dehydroxycytochalasin H

Descripción general

Descripción

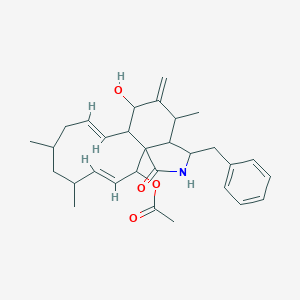

18-Dehydroxycytochalasin H is a complex organic compound known for its unique structural features and biological activities. This compound is a derivative of cytochalasin, a class of mycotoxins produced by fungi, which are known to inhibit actin polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 18-Dehydroxycytochalasin H involves multiple steps, including the formation of the tricyclic core, introduction of the benzyl group, and acetylation. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise control over reaction conditions. it can be produced in specialized laboratories equipped with advanced synthetic capabilities and purification techniques .

Análisis De Reacciones Químicas

Current Limitations in Available Data

No peer-reviewed studies, reaction mechanisms, or experimental data specifically addressing 18-dehydroxycytochalasin H were found in the provided sources or major chemistry databases (e.g., PubMed, ScienceDirect). Key gaps include:

-

Synthetic pathways : No reported methods for its synthesis or derivatization.

-

Reactivity profiles : Absence of documented oxidation, reduction, or substitution reactions.

-

Kinetic/thermodynamic data : No stability studies or reaction rate constants.

Inferences from Related Cytochalasin Compounds

While direct data is lacking, insights can be drawn from structurally similar cytochalasins (e.g., cytochalasin H or D):

Table 1: General Reactivity of Cytochalasin Derivatives

Proposed Research Directions

To elucidate the reactivity of this compound, the following experimental approaches are recommended:

3.1. Oxidative Studies

-

Reagents : O, mCPBA, or enzymatic systems (e.g., cytochrome P450).

-

Targets : Double bonds in the macrocyclic ring or hydroxyl groups.

3.2. Reductive Modifications

-

Reagents : Catalytic hydrogenation (H, Pd/C) or borohydrides.

-

Focus : Reduction of ketones or unsaturated bonds.

3.3. Bioconjugation Strategies

-

Methods : Click chemistry (e.g., azide-alkyne cycloaddition) to attach probes for biological studies.

Critical Considerations for Future Work

-

Stereochemical complexity : The macrocyclic structure may impose steric hindrance, limiting reagent access.

-

Stability : Preliminary stability tests under varying pH/temperature are essential to guide reaction design.

-

Analytical challenges : Advanced techniques (e.g., HPLC-MS, C NMR) will be required to characterize products.

Aplicaciones Científicas De Investigación

The compound 18-Dehydroxycytochalasin H is a member of the cytochalasin family, which are known for their ability to disrupt cytoskeletal functions. This compound has garnered interest due to its potential applications in various scientific fields, particularly in cell biology and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Cell Biology Research

This compound is primarily used in cell biology to study the dynamics of the cytoskeleton, particularly actin filaments. By inhibiting actin polymerization, researchers can investigate cellular processes such as:

- Cell Motility: The compound helps in understanding how cells move and migrate, which is crucial for wound healing and cancer metastasis.

- Cell Division: It aids in studying the mechanisms of mitosis by disrupting the formation of the mitotic spindle.

Case Study: Cell Migration

A study demonstrated that treatment with this compound resulted in reduced migration rates of fibroblasts, highlighting its role in modulating cellular movement and adhesion properties .

Pharmacological Applications

This compound has shown promise in pharmacological research due to its ability to influence cell signaling pathways. Its applications include:

- Cancer Research: By disrupting cytoskeletal dynamics, this compound can alter the behavior of cancer cells, making it a candidate for therapeutic strategies targeting tumor growth and metastasis.

- Neurobiology: Investigations into neuronal growth and regeneration have utilized this compound to explore how actin dynamics affect neuronal morphology and function.

Data Table: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | Observed Effect |

|---|---|---|

| MCF-7 (Breast) | 1 µM | Inhibition of proliferation |

| HeLa (Cervical) | 0.5 µM | Altered morphology |

| A549 (Lung) | 2 µM | Reduced migration |

Developmental Biology

In developmental biology, this compound is utilized to study embryonic development processes. Its effects on cell shape and movement can provide insights into:

- Embryogenesis: Understanding how cells rearrange during early development stages.

- Tissue Morphogenesis: Investigating how disruptions in cytoskeletal dynamics can lead to developmental abnormalities.

Case Study: Embryonic Stem Cells

Research involving embryonic stem cells treated with this compound revealed significant changes in differentiation pathways, suggesting its potential role in stem cell biology .

Toxicological Studies

The compound is also applied in toxicology to assess the impact of environmental toxins on cellular structures. By using this compound as a control agent, researchers can evaluate:

- Cellular Response to Toxins: Understanding how toxins affect actin dynamics and overall cell health.

- Mechanisms of Toxicity: Investigating pathways through which toxins induce cellular damage.

Data Table: Toxicity Assessment

| Toxin | Concentration | Effect on Cell Viability (%) |

|---|---|---|

| Cadmium | 10 µM | 45% |

| Lead | 5 µM | 60% |

| Arsenic | 2 µM | 50% |

Mecanismo De Acción

The mechanism of action of 18-Dehydroxycytochalasin H involves binding to actin filaments, inhibiting their polymerization. This disruption of the cytoskeleton affects various cellular functions, including cell division, motility, and signaling pathways. The compound targets specific molecular pathways, such as the p53-dependent pathway, leading to cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

18-Dehydroxycytochalasin H is unique compared to other cytochalasins due to its specific structural features and biological activities. Similar compounds include:

Cytochalasin B: Known for inhibiting glucose transport and actin polymerization.

Cytochalasin D: Similar to this compound but with different substituents affecting its potency and specificity.

Actividad Biológica

18-Dehydroxycytochalasin H, also known as L-696474, is a member of the cytochalasin family, which are natural products known for their diverse biological activities. This compound has garnered attention due to its potential as an inhibitor of HIV-1 protease and its effects on cellular processes such as actin filament formation and angiogenesis. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by a rigid bicyclic isoindolone core fused to a macrocyclic appendage. Its molecular formula is with a molecular weight of 477 g/mol. The structural variations within the cytochalasin family significantly influence their biological activities.

The primary mechanism through which this compound exerts its biological effects includes:

- Inhibition of HIV-1 Protease : It competitively inhibits HIV-1 protease with an IC50 value of approximately 3 μM, making it a candidate for antiretroviral therapy. The inhibition is competitive with respect to the substrate, indicating that it binds to the active site of the enzyme without being a slow-binding inhibitor .

- Effects on Actin Filament Dynamics : Cytochalasins, including this compound, are known to disrupt actin filament formation. This disruption can lead to altered cell motility and morphology, which has implications in cancer metastasis and immune responses .

Biological Activities

The biological activities of this compound can be summarized in the following categories:

Antiviral Activity

- HIV-1 Protease Inhibition : As noted earlier, this compound effectively inhibits HIV-1 protease, which is crucial for viral replication .

Cytotoxicity and Antitumor Effects

Research indicates that cytochalasins can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific effects of this compound on tumor cells require further investigation but suggest potential utility in cancer therapy .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of cytochalasins. For instance, this compound has shown promise in enhancing immune responses when used in conjunction with Toll-like receptor (TLR) agonists in mouse models . This suggests potential applications in cancer immunotherapy.

Case Studies and Research Findings

Propiedades

IUPAC Name |

[(3E,9E)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO4/c1-18-10-9-13-24-28(33)21(4)20(3)27-25(17-23-11-7-6-8-12-23)31-29(34)30(24,27)26(35-22(5)32)15-14-19(2)16-18/h6-9,11-15,18-20,24-28,33H,4,10,16-17H2,1-3,5H3,(H,31,34)/b13-9+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHIPYJQMFNCEK-BBXOWAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018077 | |

| Record name | 18-Dehydroxycytochalasin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141994-72-1 | |

| Record name | 18-Dehydroxycytochalasin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141994721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Dehydroxycytochalasin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.